molecular formula C19H16ClFN2O2S B2841314 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide CAS No. 923107-77-1

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B2841314
CAS No.: 923107-77-1
M. Wt: 390.86
InChI Key: MJSMLWGPSIXUJW-UHFFFAOYSA-N
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Description

The compound “N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide” is a chiral molecule with an asymmetrically substituted carbon atom and consists of a pair of enantiomers . The technical material is a racemate comprising equimolar amounts of ®- and (S)-mandipropamid .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . It also contains a chlorophenyl group and a fluorophenoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that thiazole derivatives have been studied for their diverse biological activities .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 169.608 . It’s a liquid at room temperature with a refractive index of 1.548 . The compound is slightly mobile, indicating it has the potential to move through the environment .

Scientific Research Applications

Photochemical and Thermochemical Modeling

Compounds similar to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide have been studied for their potential use in dye-sensitized solar cells (DSSCs). Research on benzothiazolinone acetamide analogs, for example, has revealed that these compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Their non-linear optical (NLO) activity was also investigated, showing promise for further technological applications (Mary et al., 2020).

Antimicrobial Studies

Derivatives of 4-oxo-thiazolidine, which share a similar structural motif with the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These studies have led to the identification of compounds with significant activity against various microbial strains, indicating the potential for these molecules to be developed into new antimicrobial agents (Patel et al., 2009).

Molecular Docking and Ligand-Protein Interactions

Molecular docking studies have been conducted to understand the binding interactions of benzothiazolinone acetamide analogs with target proteins such as Cyclooxygenase 1 (COX1). This research has implications for drug design, suggesting that modifications to the acetamide moiety can significantly affect the binding affinity and, consequently, the biological activity of these compounds (Mary et al., 2020).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy) acetamide derivatives has uncovered their potential as anticancer, anti-inflammatory, and analgesic agents. Studies have demonstrated that compounds with specific substituents on the aromatic ring can exhibit significant biological activities, offering a path toward the development of new therapeutic agents (Rani et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential uses, given its structural similarity to other compounds with known biological activities . More research could also be done to understand its synthesis, chemical reactions, and safety profile.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c20-14-7-5-13(6-8-14)19-23-15(12-26-19)9-10-22-18(24)11-25-17-4-2-1-3-16(17)21/h1-8,12H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSMLWGPSIXUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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